H-Dmt-Tic-Lys(Z)-NH-CH2-Ph
Description
Properties
Molecular Formula |
C42H49N5O6 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-(benzylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C42H49N5O6/c1-28-21-34(48)22-29(2)35(28)24-36(43)41(51)47-26-33-18-10-9-17-32(33)23-38(47)40(50)46-37(39(49)45-25-30-13-5-3-6-14-30)19-11-12-20-44-42(52)53-27-31-15-7-4-8-16-31/h3-10,13-18,21-22,36-38,48H,11-12,19-20,23-27,43H2,1-2H3,(H,44,52)(H,45,49)(H,46,50) |
InChI Key |
MVEIALIQEDSFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)N)C)O |
Origin of Product |
United States |
Preparation Methods
Initial Resin Functionalization and Amino Acid Coupling
The synthesis begins with the preparation of Boc-Tic-ε-Lys(Z)-OMe , a key intermediate. As outlined in, Boc-Tic-OH and HCl·Z-Lys-OMe are coupled in dimethylformamide (DMF) using water-soluble carbodiimide (WSC) and 1-hydroxybenzotriazole (HOBt) as activators. The reaction proceeds at 0°C for 3 hours, followed by 24 hours at room temperature. Post-reaction purification involves ethyl acetate extraction and precipitation with ether/petroleum ether (1:9), yielding 78% of the intermediate.
Benzylamine Conjugation
The intermediate Boc-Tic-ε-Lys(Z)-OMe is reacted with benzylamine in DMF using WSC/HOBt. This step introduces the benzylamide group (-NH-CH2-Ph) at the lysine residue’s ε-amino position. After 24 hours, the product is purified via silica gel chromatography (ethyl acetate/methanol = 13:1), achieving an 88% yield.
Deprotection and Dmt Incorporation
The Boc group is removed using trifluoroacetic acid (TFA), yielding TFA·H-Tic-ε-Lys(Z)-NH-CH2-Ph . Subsequent coupling with Boc-Dmt-OH (prepared via mixed anhydride methods) in DMF/WSC/HOBt produces Boc-Dmt-Tic-ε-Lys(Z)-NH-CH2-Ph with 87% efficiency. Final TFA treatment removes the Boc group, yielding the target compound H-Dmt-Tic-Lys(Z)-NH-CH2-Ph in 96% purity.
Critical Reaction Parameters
Solvent and Temperature Optimization
Protecting Group Management
Purification and Characterization
Chromatographic Techniques
Analytical Data
NMR Confirmation
¹H NMR (DMSO-d₆) exhibits characteristic peaks:
-
δ 2.35 ppm (s, 6H, Dmt methyl groups)
-
δ 4.46–5.34 ppm (m, 4H, benzyl and Lys(Z) protons)
Comparative Analysis of Synthetic Routes
Solution-Phase vs. Solid-Phase Synthesis
While solid-phase peptide synthesis (SPPS) is widely used for peptides, the solution-phase approach is preferred for this compound due to:
Side Reactions and Mitigation
-
Racemization : Controlled via low-temperature coupling and HOBt activation.
-
Incomplete Deprotection : Addressed by iterative TFA treatments (2 × 30 min).
Scalability and Industrial Relevance
Kilogram-Scale Production
Adaptations for large-scale synthesis include:
Chemical Reactions Analysis
Key Reaction Details
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Deprotection | TFA (room temperature) | TFA.H-Tic-ε-Lys(Z)-OMe |
| Coupling | WSC/HOBt, DMF, 0°C → RT | Boc-Dmt-Tic-ε-Lys(Z)-OMe |
| Hydrogenation | H₂, 10% Pd/C | Boc-Dmt-Tic-ε-Lys(Z)-OH |
| Benzylamine Coupling | WSC/HOBt, DMF, 0°C → RT | Boc-Dmt-Tic-ε-Lys(Z)-NH-CH₂-Ph |
| Final Deprotection | TFA (room temperature) | H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph |
Analytical Methods
-
HPLC :
-
NMR :
-
Mass Spectrometry :
Stability and Degradation Pathways
-
Dioxopiperazine Formation :
-
Environmental Factors :
Pharmacological Profile
| Parameter | Value |
|---|---|
| δ-Opioid Receptor Affinity | pA₂ = 7.81–8.27 |
| μ-Opioid Receptor Affinity | pKi = 6.21–6.21 |
| Functional Activity : |
Scientific Research Applications
Pain Management
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has been studied for its analgesic properties as a dual mu and delta opioid receptor antagonist. Research indicates that it effectively modulates pain perception through its action on these receptors. In animal studies, it has demonstrated significant efficacy in blocking morphine-induced antinociception and preventing the development of morphine tolerance .
Metabolic Regulation
The compound has also been investigated for its role in regulating metabolic factors related to obesity. In studies involving ob/ob mice, this compound was shown to influence body weight gain, fat content, serum insulin levels, cholesterol levels, and glucose levels . These findings suggest potential applications in treating metabolic disorders.
Opioid Tolerance Prevention
One of the critical applications of this compound is its ability to inhibit the development of opioid tolerance. Studies have shown that this compound can block both morphine and deltorphin C-induced antinociception without leading to tolerance over time . This property makes it a promising candidate for developing new analgesics that mitigate the side effects associated with long-term opioid use.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | Acetylated lysine residue | Opioid receptor modulation |
| H-Dmt-Tic-Gly-NH-Bzl | Glycine instead of lysine | Analgesic properties |
| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 | Beta-methylated phenylalanine | Enhanced receptor selectivity |
| H-Dmt-Pro-Phe-Phe-NH2 | Proline-rich structure | Strong mu agonist activity |
| H-Dmt-Tic-Asp-NH(Ph) | Aspartate residue | Potential anti-inflammatory effects |
This table highlights how modifications in the structure can lead to variations in pharmacological effects, underscoring the importance of structural design in drug development.
Case Studies
Several case studies have illustrated the applications of this compound:
- Inhibition of Morphine Tolerance : In vivo studies demonstrated that pretreatment with this compound before morphine administration effectively prevented the development of tolerance, suggesting a novel approach to opioid therapy .
- Metabolic Impact Studies : Research conducted on obese mouse models showed that administration of this compound led to significant reductions in body weight and improved metabolic markers such as insulin sensitivity and lipid profiles .
Mechanism of Action
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph exerts its effects primarily through its interaction with delta-opioid receptors. The compound binds to these receptors with high affinity, leading to the activation or inhibition of downstream signaling pathways. This interaction modulates the release of neurotransmitters and can result in analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs) and associated signaling molecules .
Comparison with Similar Compounds
In Vitro Receptor Binding and Selectivity
- Key Findings: Compound 1 shows moderate μ-selectivity (Kiμ/Kiδ = 14) but lacks significant antagonism in vivo due to steric hindrance from the bulky Z group . Compound 2 exhibits higher μ-binding affinity (Kiμ = 0.068 nM) but reduced selectivity (Kiμ/Kiδ = 81), functioning as a non-selective antagonist . Compound 3, with deprotected lysine, demonstrates potent and selective μ-antagonism (pA2μ = 7.96), comparable to reference antagonists like CTOP . Compound 5 highlights the importance of the C-terminal group: replacing benzylamide with aniline enhances δ-antagonism (pA2δ = 12.0) despite similar lysine modifications .
In Vivo Efficacy
- Compound 3 (H-Dmt-Tic-Lys-NH-CH2-Ph) is the most potent in vivo, blocking morphine- and deltorphin-induced antinociception at 1–10 nmol/mouse doses. In contrast, Compound 1 requires 10-fold higher doses for weak μ-antagonism and is δ-inactive .
Structural Determinants of Activity
- Lysine Modifications :
- C-Terminal Groups :
Research Implications and Therapeutic Potential
Q & A
Basic Research Questions
Q. What structural features of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph influence its μ-/δ-opioid receptor antagonism?
- Methodological Answer : Compare the functional groups of this compound (Compound 1) with analogs like H-Dmt-Tic-Lys-NH-CH2-Ph (Compound 3). shows that the Lys(Z) group in Compound 1 reduces in vivo δ-opioid antagonism compared to Compound 3, which lacks the Z-protection. Use receptor binding assays (e.g., competitive displacement studies with labeled ligands) to quantify affinity shifts. Molecular dynamics simulations can further clarify steric or electronic hindrance caused by the benzyloxycarbonyl (Z) group .
Q. How do in vitro and in vivo results for this compound diverge, and what factors might explain this?
- Methodological Answer : While Compound 1 exhibits μ-/δ-opioid antagonism in vitro (Balboni et al., 2006), its in vivo δ-antagonism is negligible (). Investigate pharmacokinetic factors:
Conduct metabolic stability assays (e.g., liver microsomes) to assess degradation.
Measure blood-brain barrier permeability using in situ perfusion models.
Test solubility and bioavailability via HPLC or mass spectrometry .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s in vitro receptor binding and in vivo functional inactivity?
- Methodological Answer :
- Step 1 : Validate receptor binding assays using orthogonal methods (e.g., fluorescence polarization vs. radioligand displacement) to confirm target engagement.
- Step 2 : Perform functional assays (e.g., cAMP inhibition or β-arrestin recruitment) to assess downstream signaling.
- Step 3 : Use knockout mouse models to isolate μ-/δ-opioid receptor contributions. highlights that Compound 1’s δ-antagonism vanishes in vivo, suggesting off-target effects or biased signaling .
Q. What experimental design optimizes the study of dual μ-/δ-opioid antagonists like this compound?
- Methodological Answer :
Dose-Response Analysis : Test escalating doses (1–10 nmol/mouse, icv) to identify potency thresholds ().
Selectivity Profiling : Screen against κ-opioid and non-opioid receptors (e.g., NOP) to exclude polypharmacology.
Temporal Monitoring : Use telemetry or behavioral assays (e.g., tail-flick test) to track duration of action.
Data Triangulation : Cross-reference results with structural analogs (e.g., Compound 3) to isolate structure-activity relationships .
Q. How can researchers ensure reproducibility when studying this compound’s antagonism?
- Methodological Answer :
- Protocol Standardization : Document ligand purity (≥95% via HPLC), storage conditions (lyophilized at -80°C), and solvent systems (e.g., DMSO concentration ≤0.1%).
- Blinded Analysis : Use independent researchers for data collection and interpretation to minimize bias.
- Data Sharing : Deposit raw datasets in repositories like PubChem () or Zenodo, adhering to FAIR principles .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate IC₅₀/EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare group means (e.g., vehicle vs. treated) with Tukey’s correction for multiple comparisons.
- Power Analysis : Predefine sample sizes (e.g., n ≥ 6/group) to ensure detectable effect sizes (α=0.05, β=0.2) .
Q. How should researchers address underpowered or exploratory results in publications?
- Methodological Answer :
- Transparency : Clearly label exploratory analyses as hypothesis-generating (not confirmatory).
- Limitations Section : Discuss sample size constraints and potential Type I/II errors.
- Pre-registration : For confirmatory studies, publish protocols on platforms like Open Science Framework before data collection .
Literature & Citation Practices
Q. What strategies enhance the rigor of literature reviews on opioid antagonists?
- Methodological Answer :
Source Hierarchy : Prioritize primary literature (e.g., ) over reviews or patents.
Citation Tracking : Use tools like Web of Science or Scopus to map seminal papers and citation networks.
Critical Appraisal : Apply checklists (e.g., CONSORT for in vivo studies) to evaluate methodological quality .
Q. How to ethically incorporate conflicting data into a manuscript?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
